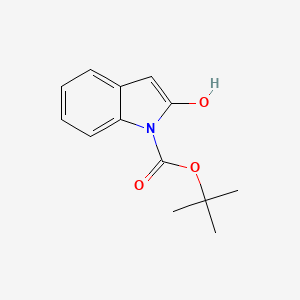
tert-Butyl 2-hydroxy-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-hydroxy-1H-indole-1-carboxylate: is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group and a hydroxyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis often begins with indole or a substituted indole.
Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butyl chloroformate to form tert-butyl indole-1-carboxylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.
Catalysts and Solvents: Catalysts such as palladium or copper may be employed to enhance reaction efficiency, and solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of tert-butyl 2-oxo-1H-indole-1-carboxylate.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding tert-butyl 1H-indole-1-carboxylate.
Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles, forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
tert-Butyl 2-oxo-1H-indole-1-carboxylate: Formed through oxidation.
tert-Butyl 1H-indole-1-carboxylate: Formed through reduction.
Various Substituted Indoles: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique structure.
Biology
Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.
Medicine
Pharmaceuticals: Potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-hydroxy-1H-indole-1-carboxylate exerts its effects involves:
Molecular Targets: It can interact with enzymes, receptors, and other proteins due to its indole core.
Pathways: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1H-indole-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
tert-Butyl 2-oxo-1H-indole-1-carboxylate:
Uniqueness
Hydroxyl Group: The presence of the hydroxyl group at the 2-position makes tert-Butyl 2-hydroxy-1H-indole-1-carboxylate unique, providing additional sites for chemical modification and enhancing its biological activity.
This compound’s unique structure and reactivity make it a valuable molecule in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-10-7-5-4-6-9(10)8-11(14)15/h4-8,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUNWBSVHTBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
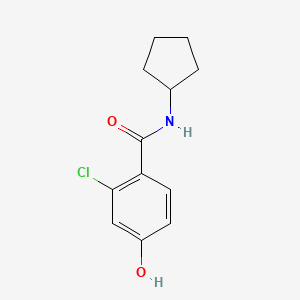
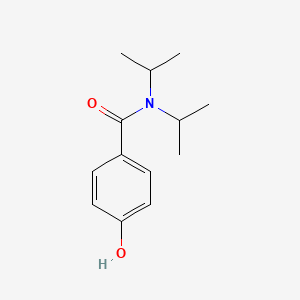
![4-[Hydroxy(4-methylphenyl)methyl]phenol](/img/structure/B8034017.png)


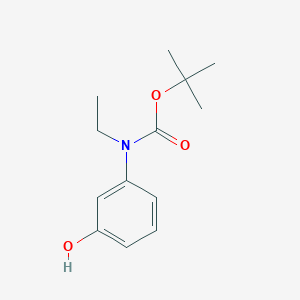
![1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol](/img/structure/B8034061.png)
![5-Fluoro-2-[(4-fluorophenyl)methoxy]phenol](/img/structure/B8034066.png)
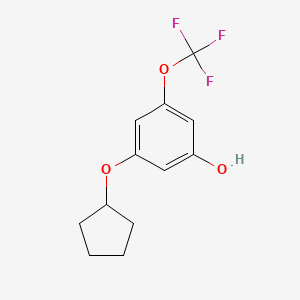

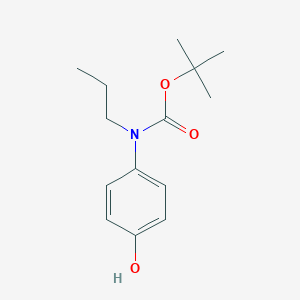
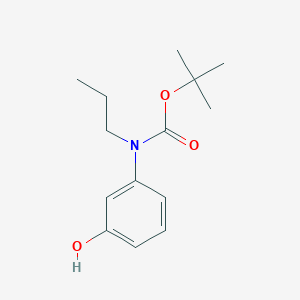
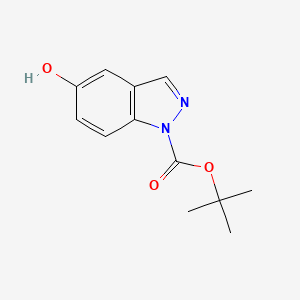
amino}methyl)phenol](/img/structure/B8034100.png)
